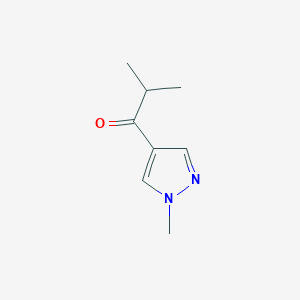

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one

Description

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one (CAS: 1152818-90-0) is a ketone-containing pyrazole derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.2 g/mol . Its structure features a methyl-substituted pyrazole ring linked to a branched ketone group, as illustrated by the SMILES notation CC(C)C(=O)C1=CN(N=C1)C . This compound is commercially available in high-purity grades (99%–99.999%) and serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its stability and moderate polarity make it suitable for applications requiring controlled reactivity.

Properties

IUPAC Name |

2-methyl-1-(1-methylpyrazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8(11)7-4-9-10(3)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJDXXRKOQJVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152818-90-0 | |

| Record name | 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- The trihydroxyphenyl analog (C₁₀H₁₂O₄) exhibits higher water solubility due to polar hydroxyl groups, whereas the chlorophenyl derivative (C₁₂H₁₁ClN₂O) is more lipophilic, favoring membrane permeability in drug design .

- The parent compound’s methyl-pyrazole group balances moderate polarity and steric bulk, enabling diverse reactivity .

Synthetic Accessibility :

- The unsubstituted pyrazole variant (C₇H₁₀N₂O) achieves a 69% yield in nitrobenzene-mediated reactions, suggesting that methyl substitution on the pyrazole (as in the parent compound) may slightly reduce reactivity due to steric effects .

Biological Relevance :

- Chlorophenyl- and methoxyphenyl-containing analogs are frequently employed in kinase inhibitors and antimicrobial agents, highlighting the role of aromatic substituents in target binding .

Physicochemical and Commercial Considerations

Thermal and Stability Profiles

- Trihydroxyphenyl Analog: Prone to oxidation due to phenolic groups, requiring inert atmospheres for long-term stability .

Commercial Availability

- The parent compound is supplied by American Elements in bulk quantities and custom purities, whereas the trihydroxyphenyl and chlorophenyl derivatives are typically synthesized on-demand . Notably, CymitQuimica discontinued sales of the parent compound, reflecting niche demand compared to more bioactive analogs .

Biological Activity

2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, also known by its CAS number 1152818-90-0, is a pyrazole derivative with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structure and the biological properties associated with pyrazole compounds.

- Chemical Formula : C8H12N2O

- Molecular Weight : 152.2 g/mol

- Purity : ≥ 97%

- IUPAC Name : this compound

The compound is characterized by a ketone functional group and a pyrazole ring, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that this compound exhibits significant activity against various microbial strains, including both bacteria and fungi. For instance, it was reported that derivatives of pyrazole, including this compound, displayed inhibition zones indicating effective antimicrobial action against multi-drug resistant (MDR) pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 0.25 |

| Derivative A | Escherichia coli | 18 | 0.22 |

| Derivative B | Candida albicans | 16 | 0.30 |

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions characterized by excessive inflammation .

Anticancer Activity

There is emerging evidence suggesting that pyrazole derivatives can act as anticancer agents. Specifically, studies have shown that certain pyrazole-based compounds can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. For example, a related study demonstrated that pyrazoline analogs exhibited significant activity against HER2-positive gastric cancer cells .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 5.0 | Inhibition of ELF3-MED23 interaction |

| Derivative C | A549 (lung cancer) | 4.5 | Induction of apoptosis |

| Derivative D | HeLa (cervical cancer) | 6.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may inhibit enzymes or receptors that play critical roles in disease processes:

- Enzyme Inhibition : It may act on enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : The compound might modulate receptor activity related to inflammation or cell proliferation.

Case Studies

A detailed investigation into the biological effects of related pyrazole derivatives has been documented in several case studies:

- Study on Antimicrobial Activity : A comparative analysis of several pyrazole derivatives showed that those with structural similarities to this compound exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 µg/mL .

- Anticancer Research : In a study focusing on HER2-positive gastric cancer cells, compounds similar to this pyrazole derivative were found to significantly reduce cell viability and induce apoptosis through targeted inhibition of specific protein-protein interactions .

Q & A

Q. What established synthetic routes are used for 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, and what methodological considerations ensure high yield and purity?

The compound is synthesized via condensation reactions under reflux conditions. A typical procedure involves reacting precursors (e.g., substituted pyrazoles) with ketones or acylating agents in solvents like xylene, using oxidizing agents such as chloranil to drive the reaction to completion. Post-reaction, the mixture is treated with NaOH to separate organic layers, followed by repeated washing, drying (e.g., over Na₂SO₄), and recrystallization from methanol for purification . Methodological rigor includes optimizing reaction time (25–30 hours) and temperature to minimize side products and ensure regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELXL is widely used for refining crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and torsional parameters. Recent updates to SHELXL allow for improved handling of hydrogen atoms and twinned crystals .

- Spectroscopy : NMR (¹H/¹³C) confirms functional groups and substituent positions, while IR identifies carbonyl (C=O) and pyrazole ring vibrations.

- Visualization : ORTEP-3 generates graphical representations of crystal structures, aiding in the interpretation of molecular geometry and electron density maps .

| Key Data | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O | |

| CAS Number | EN300-392894 | |

| Crystallographic Software | SHELXL, ORTEP-3 |

Q. What are the primary challenges in achieving regioselectivity during the synthesis of pyrazole-containing compounds like this one?

Regioselectivity is influenced by steric and electronic factors. Methodological strategies include:

- Temperature control : Higher temperatures favor thermodynamic products.

- Catalyst selection : Acidic or basic conditions direct substituent positioning.

- Precursor design : Bulky groups on the pyrazole ring can sterically hinder undesired reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's conformation?

Discrepancies often arise from approximations in computational models (e.g., gas-phase DFT vs. solid-state crystallography). To reconcile these:

- Perform DFT calculations with solvent effects and compare results with X-ray-derived torsion angles .

- Use SHELXL-refined structures to validate computational models, ensuring lattice parameters and hydrogen-bonding networks are accounted for .

- Apply Bader's Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density distributions from crystallographic data .

Q. What advanced strategies are recommended for analyzing the compound's reactivity in multi-step syntheses?

- Kinetic profiling : Monitor intermediate formation via in-situ NMR or HPLC to identify rate-limiting steps .

- Isolation of intermediates : Use chromatography to trap reactive species (e.g., enolates or radical intermediates) for structural characterization .

- Isotopic labeling : Introduce ¹³C or ²H isotopes at key positions to track reaction pathways via mass spectrometry .

Q. What comparative structural insights can be drawn from analogs like 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine?

Analogs with modified substituents (e.g., amine vs. ketone groups) exhibit distinct electronic profiles:

- Electron-withdrawing groups (e.g., ketones) reduce pyrazole ring aromaticity, altering reactivity in nucleophilic substitutions.

- Steric effects : Methyl groups at the propan-1-one position hinder π-stacking interactions, as seen in crystallographic studies of related compounds .

Methodological Best Practices

- Crystallography : Always validate SHELXL-refined structures with R-factor convergence (<5%) and plausible displacement parameters .

- Synthesis : Use chloranil in xylene for oxidative coupling, but replace with greener oxidants (e.g., O₂ catalysts) for sustainable scaling .

- Data interpretation : Cross-reference spectroscopic data (NMR/IR) with computational IR/Raman simulations to resolve signal ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.